5-(3,4-dimethylphenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide
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Overview
Description
5-(3,4-DIMETHYLPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. It features a unique structure that includes a furan ring, an oxazole ring, and a carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
Preparation Methods
The synthesis of 5-(3,4-DIMETHYLPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the furan and oxazole rings, followed by their coupling with the carboxamide group. One common synthetic route involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored for its mild reaction conditions and functional group tolerance.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Scientific Research Applications
5-(3,4-DIMETHYLPHENYL)-N,N-BIS[(FURAN-2-YL)METHYL]-1,2-OXAZOLE-3-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The furan and oxazole rings play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar compounds include other furan and oxazole derivatives, such as:
2-Furoic acid: A simple furan derivative with antibacterial properties.
Properties
Molecular Formula |
C22H20N2O4 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
5-(3,4-dimethylphenyl)-N,N-bis(furan-2-ylmethyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-15-7-8-17(11-16(15)2)21-12-20(23-28-21)22(25)24(13-18-5-3-9-26-18)14-19-6-4-10-27-19/h3-12H,13-14H2,1-2H3 |
InChI Key |
XVUZVODBHUIHQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=NO2)C(=O)N(CC3=CC=CO3)CC4=CC=CO4)C |
Origin of Product |
United States |
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